

(Dab9)-Neurotensin (8-13): A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Dab9)-Neurotensin (8-13)

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This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **(Dab9)-Neurotensin (8-13)**, a synthetic analog of the C-terminal active fragment of neurotensin. This document is intended for researchers, scientists, and drug development professionals working with neurotensin receptor ligands.

Chemical Structure and Properties

(Dab9)-Neurotensin (8-13) is a hexapeptide analog of neurotensin (8-13) where the arginine residue at position 9 is substituted with L- α,γ -diaminobutyric acid (Dab). This substitution of a key amino acid influences the peptide's binding affinity and selectivity for neurotensin receptors.

Table 1: Chemical and Physical Properties of **(Dab9)-Neurotensin (8-13)**

Property	Value
Amino Acid Sequence	Arg-Dab-Pro-Tyr-Ile-Leu
Single Letter Sequence	R-(Dab)-PYIL
Molecular Formula	C ₃₆ H ₆₀ N ₁₀ O ₈
Molecular Weight	760.92 g/mol [1]
CAS Number	166824-25-5[1]

Biological Activity and Receptor Binding

(Dab9)-Neurotensin (8-13) is a potent agonist at both human neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). The substitution of arginine with diaminobutyric acid at position 9 results in a ligand with high affinity for both receptor subtypes.

Table 2: Receptor Binding Affinity of **(Dab9)-Neurotensin (8-13)**

Receptor Subtype	Binding Affinity (K _i) [nM]
Human NTS1	0.41 ± 0.05 ^[1]
Human NTS2	0.90 ± 0.04 ^[1]

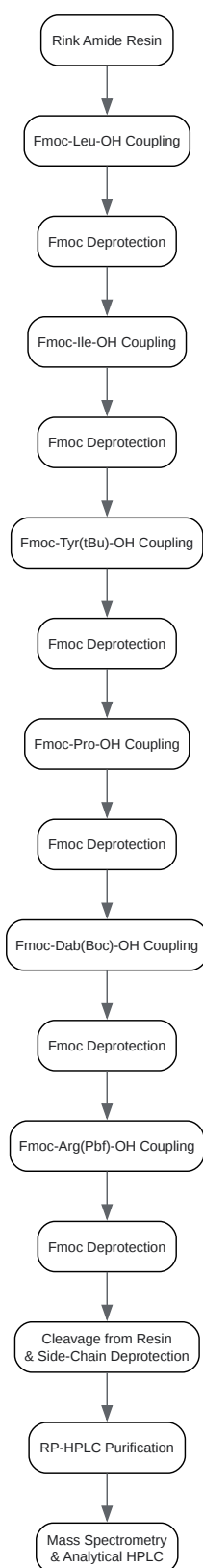
Experimental Protocols

The following sections outline the general methodologies for the synthesis, purification, and biological evaluation of **(Dab9)-Neurotensin (8-13)**, based on standard practices for similar peptide analogs.

Peptide Synthesis and Purification

(Dab9)-Neurotensin (8-13) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Workflow:



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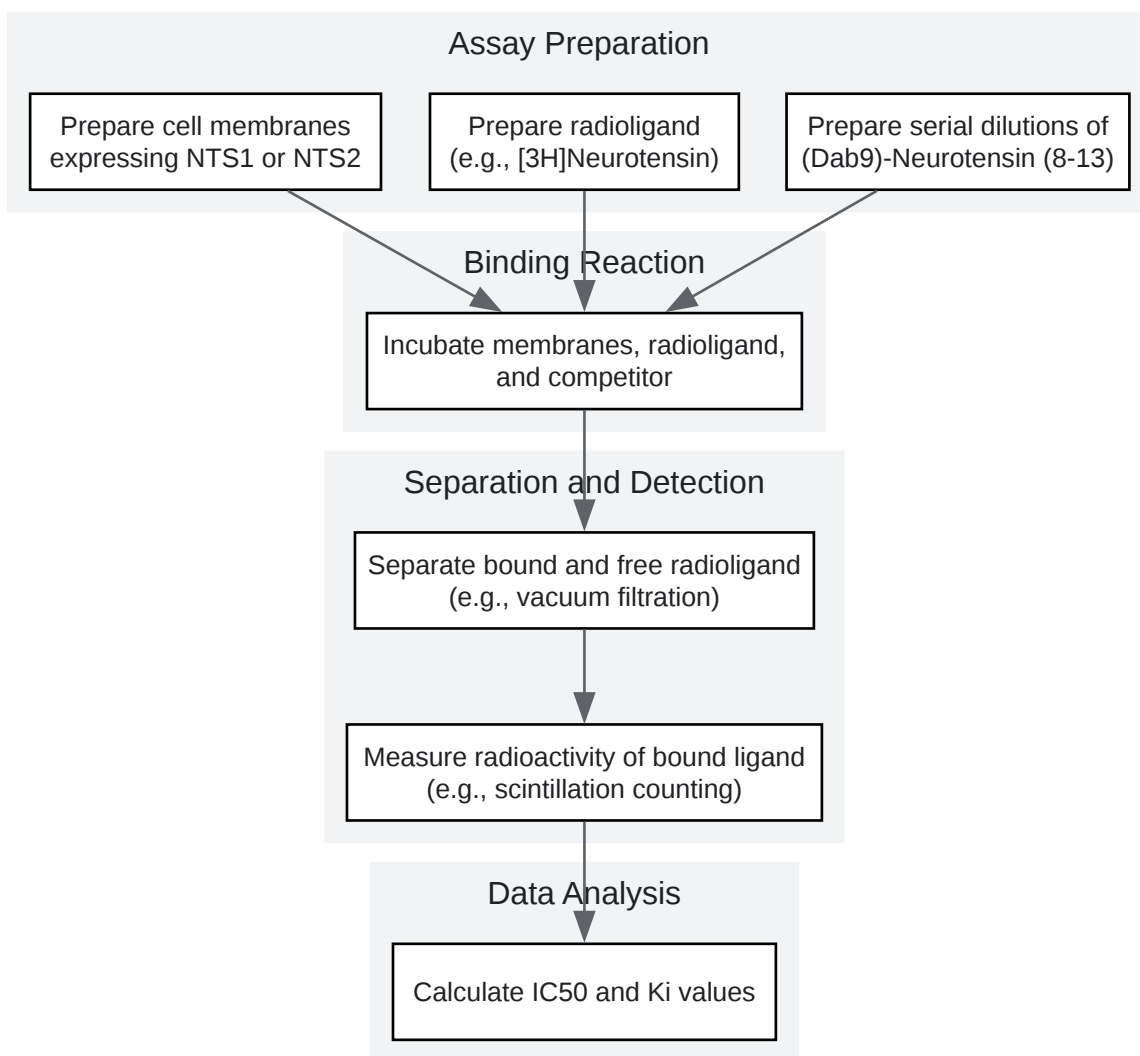
Fig 1. Solid-Phase Peptide Synthesis Workflow.

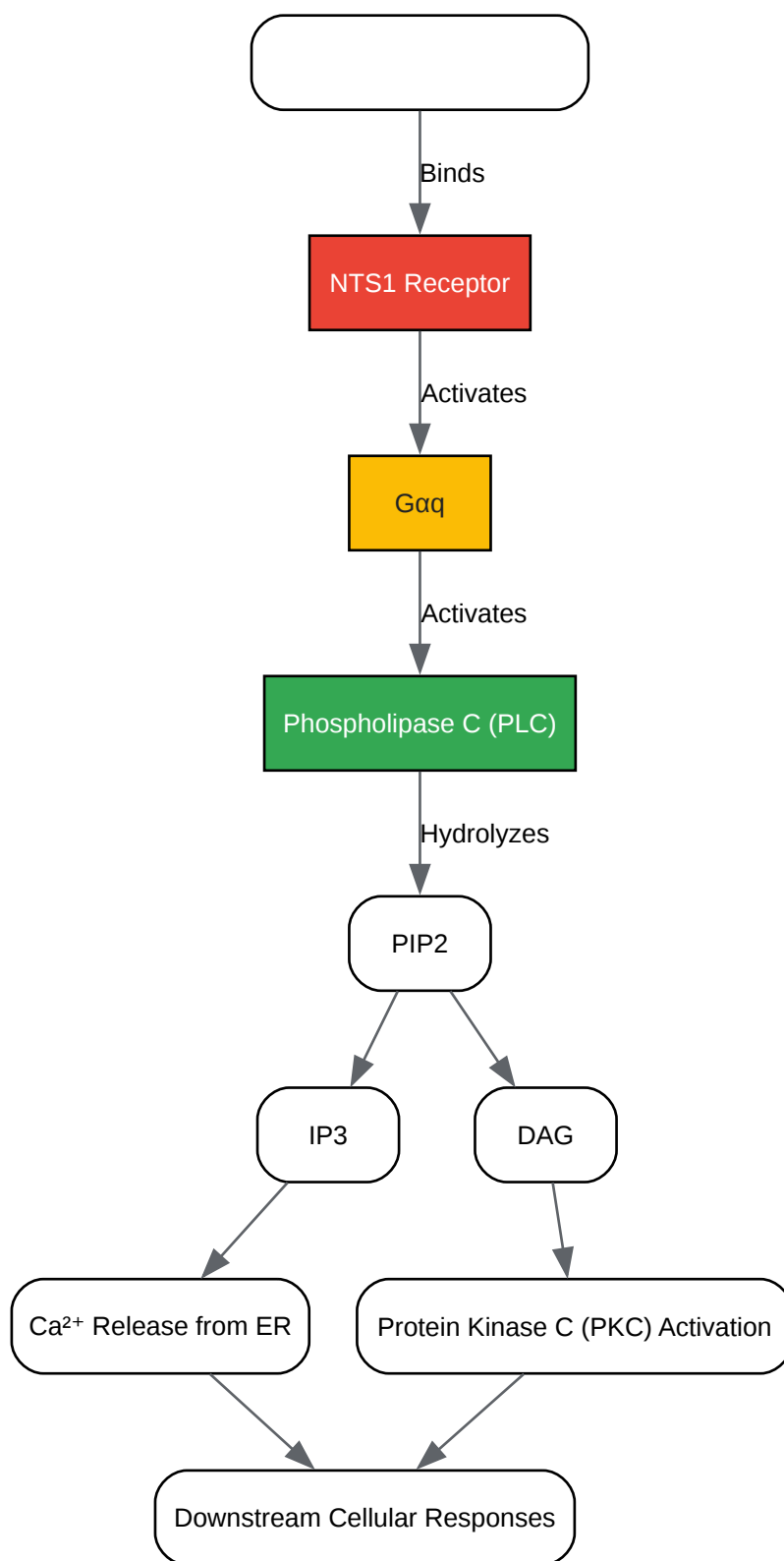
- **Resin Preparation:** Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).
- **Amino Acid Coupling:** The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).
- **Fmoc Deprotection:** The Fmoc protecting group is removed using a solution of piperidine in DMF.
- **Chain Elongation:** Subsequent Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Arg(Pbf)-OH) are sequentially coupled and deprotected.
- **Cleavage and Deprotection:** The final peptide is cleaved from the resin, and side-chain protecting groups (tBu, Boc, Pbf) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
- **Purification:** The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assays

The binding affinity of **(Dab9)-Neurotensin (8-13)** for NTS1 and NTS2 receptors is determined using radioligand competition binding assays.

Experimental Workflow:





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References

- 1. US20110263507A1 - Peptide analogs that are potent and selective for human neurotensin receptor subtype 2 - Google Patents [patents.google.com]
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